2-Azidoethyl-b-D-fructopyranoside
Overview
Description
2-Azidoethyl-b-D-fructopyranoside is a chemical compound with the molecular formula C8H15N3O6 and a molecular weight of 249.22 g/mol It is a derivative of fructose, where the hydroxyl group at the second position is replaced by an azido group
Preparation Methods
The synthesis of 2-Azidoethyl-b-D-fructopyranoside typically involves the reaction of fructose with azidoethanol under specific conditions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Azidoethyl-b-D-fructopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azidoethyl-b-D-fructopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azidoethyl-b-D-fructopyranoside involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved often include nucleophilic substitution and cycloaddition reactions, which are crucial in the compound’s applications in bioconjugation and drug development .
Comparison with Similar Compounds
2-Azidoethyl-b-D-fructopyranoside can be compared with other azido sugars and fructose derivatives. Similar compounds include:
2-Azidoethyl-b-D-glucopyranoside: Another azido sugar with similar reactivity but different stereochemistry.
2-Azidoethyl-b-D-galactopyranoside: Similar in structure but derived from galactose instead of fructose.
2-Azidoethyl-b-D-mannopyranoside: Another azido sugar with different stereochemistry and reactivity.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGQHVACBKGHS-OOJXKGFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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